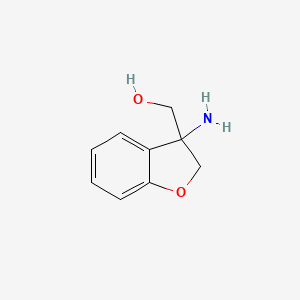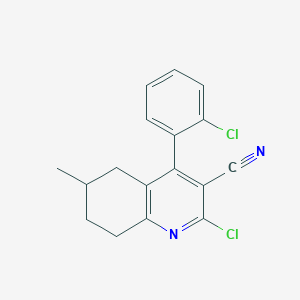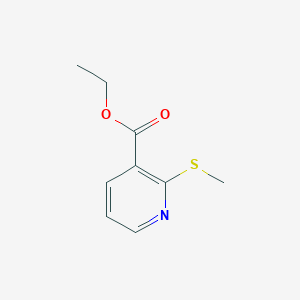
Ethyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(methylthio)nicotinate is an organic compound with the molecular formula C9H11NO2S It is a derivative of nicotinic acid, where the ethyl ester is substituted at the 2-position with a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(methylthio)nicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinic acid with sodium methylthiolate in the presence of a base, followed by esterification with ethanol. The reaction conditions typically require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of 1,1,3,3-tetramethoxypropane and beta-aminocrotonic acid ester under mild conditions, which provides a high yield and purity suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in related nicotinates can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
Ethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential antifungal and antibacterial properties.
Industry: Utilized in the formulation of agrochemicals due to its pesticidal properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(methylthio)nicotinate involves its interaction with biological targets. For instance, its vasodilatory effect is thought to be mediated through the release of prostaglandin D2, which acts locally due to its short half-life . This leads to the dilation of peripheral blood vessels, enhancing blood flow at the site of application.
Comparaison Avec Des Composés Similaires
Ethyl 2-(methylthio)nicotinate can be compared with other nicotinic acid derivatives:
Methyl nicotinate: Similar in structure but with a methyl ester instead of an ethyl ester.
2-Methylheptyl isonicotinate: Known for its antifungal and antibacterial activities.
Ethyl nicotinate: Lacks the methylthio group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its methylthio substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
ethyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-3-12-9(11)7-5-4-6-10-8(7)13-2/h4-6H,3H2,1-2H3 |
Clé InChI |
QONWNMSYCCNLNZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B13027330.png)
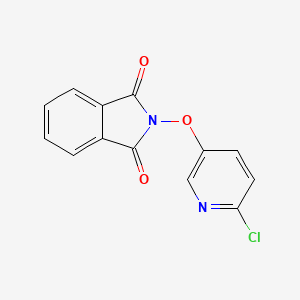
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)
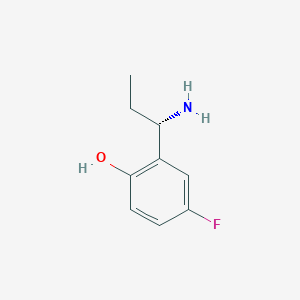


![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)

![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)
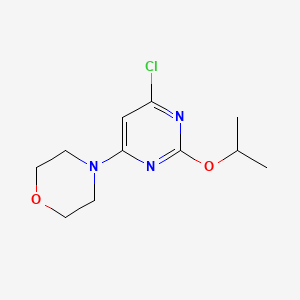
![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
![2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
